ethyl 2-{[1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}acetate
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Description
Ethyl 2-{[1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}acetate is a chemical compound with the molecular formula C12H12Cl2N4O3S . It is a complex organic compound that contains elements such as carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 363.21968 . Other properties such as melting point, boiling point, and density are typically determined experimentally and were not provided in the sources I found.Scientific Research Applications
Medicinal Chemistry: Anticancer Agents
This compound has been explored for its potential as a precursor in the synthesis of indole derivatives, which are significant in medicinal chemistry . Indole structures are prevalent in a variety of natural products and pharmaceuticals, particularly those with anticancer properties. The presence of the tetrazole moiety in the compound is of interest due to its resemblance to carboxylic acid, a functional group often found in bioactive molecules that target cancer cells.
Neuropharmacology: Neuroprotective Agents
Research has indicated that derivatives of this compound may serve as neuroprotective and anti-neuroinflammatory agents . This is particularly relevant in the treatment of neurodegenerative diseases, where the prevention of neuronal death is crucial. The compound’s ability to inhibit endoplasmic reticulum stress and the NF-kB inflammatory pathway suggests its utility in developing treatments for conditions like Alzheimer’s and Parkinson’s disease.
Industrial Chemistry: Synthesis of Heterocyclic Compounds
In industrial chemistry, this compound could be used as a building block for the synthesis of various heterocyclic compounds . These compounds are crucial in the development of dyes, pigments, and advanced materials with specific electronic properties.
Pharmaceutical Research: Drug Design
The compound’s molecular framework can be utilized in drug design, especially due to the presence of the tetrazole ring, which is known to mimic the carboxylate ion in biological systems . This mimicry can be exploited to design drugs with improved pharmacokinetic properties.
properties
IUPAC Name |
ethyl 2-[1-(2,4-dichloro-5-methoxyphenyl)tetrazol-5-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N4O3S/c1-3-21-11(19)6-22-12-15-16-17-18(12)9-5-10(20-2)8(14)4-7(9)13/h4-5H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKHBFQVLOFTAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=NN1C2=CC(=C(C=C2Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-{[1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}acetate |
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